molecular formula C19H17ClN2O3 B10992227 4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B10992227
M. Wt: 356.8 g/mol
InChI Key: LTGGWCSSHOJFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the indole derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites on proteins, while the benzoic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    6-chloroindole: A simpler compound with a chlorinated indole ring.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

Uniqueness

4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, a chlorinated aromatic ring, and a benzoic acid group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

4-[[3-(6-chloroindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17ClN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)

InChI Key

LTGGWCSSHOJFCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.